molecular formula C17H18FN3O B3038680 (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone CAS No. 885949-71-3

(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone

Cat. No. B3038680
M. Wt: 299.34 g/mol
InChI Key: UKRYHOAUMZSDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone” is a chemical compound with the empirical formula C17H18FN3O . It has a molecular weight of 299.34 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is Nc1ccc (cc1)C (=O)N2CCN (CC2)c3ccccc3F . The InChI key is UKRYHOAUMZSDTE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Anti-HIV-2 Activity

A study by Ashok et al. (2015) reported the synthesis of β-carboline derivatives, including (4-(2-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, which showed selective inhibition of the HIV-2 strain.

Synthesis and Applications in Pharmaceuticals

Narsaiah and Kumar (2010) described a synthesis process for the antimigraine drug Lomerizine, starting from bis(4-fluorophenyl)methanone, showcasing its utility in pharmaceutical manufacturing. Source.

Antitumor Activity

Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and found it to have inhibitory effects on the proliferation of various cancer cell lines. Source.

Fluorescent Logic Gates

Gauci and Magri (2022) developed fluorescent logic gates using a compound with a structure similar to (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone, which could be useful in probing cellular microenvironments. Source.

Corrosion Inhibition

Singaravelu, Bhadusha, and Dharmalingam (2022) studied the corrosion inhibition of mild steel using organic inhibitors, including derivatives of (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone, indicating its potential in material science. Source.

Radiolabelling for Visualization of Receptors

Blanckaert et al. (2005) utilized a similar compound for radiolabelling to visualize the 5-HT2A receptor, demonstrating its application in neuroimaging. Source.

Safety And Hazards

The compound is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable . For safety, it’s recommended to handle this compound with appropriate protective equipment .

properties

IUPAC Name

(4-aminophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(22)13-5-7-14(19)8-6-13/h1-8H,9-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYHOAUMZSDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194679
Record name (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone

CAS RN

885949-71-3
Record name (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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